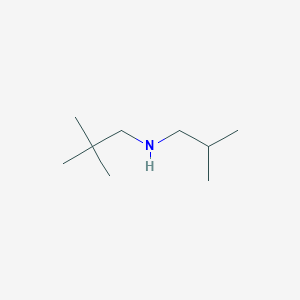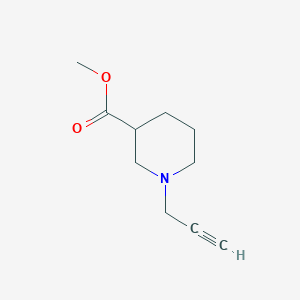
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole is a heterocyclic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound features a five-membered ring containing oxygen and nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazides with orthoesters or carbon disulfide, followed by chloromethylation and methoxymethylation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, thiols, and amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have enhanced biological or chemical properties.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-1,3,4-oxadiazole
- 5-(Methoxymethyl)-1,3,4-oxadiazole
- 2-(Bromomethyl)-5-(methoxymethyl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and methoxymethyl groups, which confer distinct reactivity and biological activity. This dual functionality allows for versatile chemical modifications and the exploration of diverse applications in various fields.
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(methoxymethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2/c1-9-3-5-8-7-4(2-6)10-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTOBXGJXIVYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-fluorophenyl)amino]-5-methyl-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2519712.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2519716.png)


![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2519724.png)
![3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2519728.png)
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)


